molecular formula C29H33ClN8O10S2 B13451025 (6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B13451025
M. Wt: 753.2 g/mol
InChI Key: PUHCLLMNOIVKQG-IQGLISFBSA-N
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Description

The compound (6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core bicyclic structure, followed by the introduction of various functional groups through a series of reactions such as acylation, amination, and esterification. Each step must be carefully controlled to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the thiadiazole ring could yield sulfoxides or sulfones, while reduction of the carboxylate group could produce alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic lactams and thiadiazole derivatives, such as:

  • Cefotaxime
  • Ceftriaxone
  • Ceftazidime

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and stereochemistry, which confer specific properties and activities. For example, the presence of the thiadiazole ring may enhance its antibacterial activity, while the carboxylate group could improve its solubility and bioavailability.

Properties

Molecular Formula

C29H33ClN8O10S2

Molecular Weight

753.2 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C29H33ClN8O10S2/c1-29(2,27(46)47)48-35-17(21-34-28(31)50-36-21)23(42)33-18-24(43)37-19(26(44)45)13(12-49-25(18)37)11-38(8-3-4-9-38)10-7-32-22(41)14-5-6-15(39)20(40)16(14)30/h5-6,18,25H,3-4,7-12H2,1-2H3,(H7-,31,32,33,34,35,36,39,40,41,42,44,45,46,47)/t18-,25-/m1/s1

InChI Key

PUHCLLMNOIVKQG-IQGLISFBSA-N

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-]

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-]

Origin of Product

United States

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